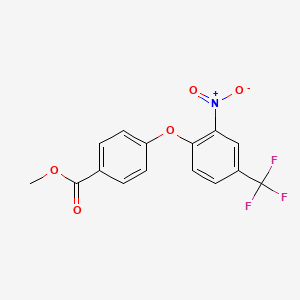

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

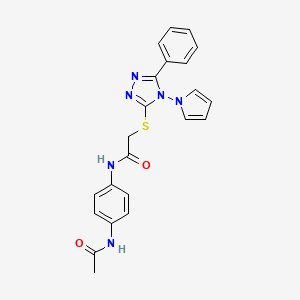

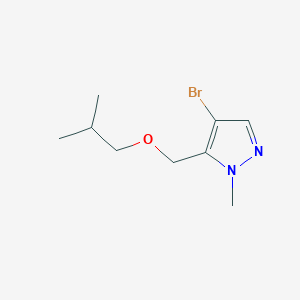

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is a chemical compound that is part of a broader class of benzoate esters. It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring, which is further linked through an oxygen atom to another benzene ring that carries a methyl ester group. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of related benzophenone derivatives can be achieved through a Friedel–Crafts acylation reaction. Methyl benzoate, when activated by trifluoromethanesulfonic acid, reacts with aromatic compounds to yield benzophenone derivatives with good to excellent yields, as demonstrated in the synthesis of meta-substituted benzophenones from nitrobenzene and benzotrifluoride . Although the specific synthesis of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate has been studied using X-ray diffraction. For instance, the molecular structures of methyl 2-(4-nitrophenylthio)benzoate and related compounds reveal the presence of intramolecular interactions, such as sulphur(II)–oxygen(carbonyl) close contacts, which influence the conformation of the molecules . These structural insights are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

The chemical reactivity of methyl benzoate derivatives can be explored through their use as solvents in extraction processes. For example, methyl benzoate has been used as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction (DLLME), demonstrating its ability to extract various metal ions when combined with appropriate extractants . This suggests that Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate could potentially participate in similar extraction processes or other chemical reactions where its functional groups play a significant role.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate can be inferred from studies on related compounds. For instance, the determination of residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its conversion to the methyl ester for analysis indicates the stability and detectability of such compounds at low concentrations . Additionally, the study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate provides insights into the spectroscopic properties and structural elucidation, which are essential for understanding the behavior of benzoate esters . These properties are likely to be relevant to Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate as well.

科学的研究の応用

Protoporphyrinogen IX Oxidase Inhibition

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is structurally similar to several compounds identified as protoporphyrinogen IX oxidase inhibitors. Studies have demonstrated the molecular interactions and dihedral angles between aromatic rings of such compounds, providing insights into their inhibitory mechanisms (Li et al., 2005).

Nenitzescu Synthesis in Androgen Receptor Modulators

This compound serves as a key intermediate in the Nenitzescu synthesis of selective androgen receptor modulators. The synthetic route involves multiple steps, including the use of 4-nitro-3-(trifluoromethyl)phenol, highlighting the chemical's role in developing pharmaceutical agents (Boros et al., 2011).

Influence on Liquid Crystalline Properties

Research has shown that substituents on compounds like Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate can significantly affect the mesomorphic (liquid crystalline) properties. These findings are critical in the field of materials science, particularly in the development of liquid crystal displays (Takenaka & Teshima, 1994).

Role in Photostabilization

Studies involving related compounds indicate their role in photostabilization. For example, methyl salicylate, a structurally similar compound, has been shown to be an effective scavenger of singlet molecular oxygen, a crucial factor in photostabilization of materials (Soltermann et al., 1995).

Photopolymerization Properties

Compounds structurally related to Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate have been explored for their rapid photopolymerization properties, useful in thin film and coating applications. This demonstrates its potential utility in industrial manufacturing processes (Avci et al., 1996).

特性

IUPAC Name |

methyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO5/c1-23-14(20)9-2-5-11(6-3-9)24-13-7-4-10(15(16,17)18)8-12(13)19(21)22/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGXOPXRCXXFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012875.png)

![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)

![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)

![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)